![molecular formula C14H18O4 B1393834 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid CAS No. 1218447-16-5](/img/structure/B1393834.png)
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Valence Tautomers and Complex Formation: The compound can be involved in reactions leading to various valence tautomers and the formation of complex iron tricarbonyl structures (Kerber & Müller, 1987).
- Cyclopropylcarbinyl-Cyclobutyl-Homoallyl Rearrangement: It can undergo specific rearrangements leading to the synthesis of different tricyclic alcohols, which are useful in chemical synthesis (Geisel, Grob, Santi, & Tschudi, 1973).
- Synthesis of Irontricarbonyl Complexes: It can be used in synthesizing various irontricarbonyl complexes, demonstrating its utility in organometallic chemistry (Daub et al., 1977).
Chemical Transformations
- Transformation into Norcaradiene/Cycloheptatriene Derivatives: This compound can transform into various derivatives, useful in synthesizing novel organic structures (Mukherjee-Müller et al., 1976).
- Radical Decarboxylation Reactions: It has been used in Barton's radical decarboxylation reactions, indicating its potential in organic synthesis (Zhu, Klunder, & Zwanenburg, 1995).
Material Science Applications
- Metal-Catalyzed Addition Polymers: Demonstrates utility in the development of photoresists for lithography, showing its applications in material sciences (Sanders et al., 2003).
Synthetic Chemistry
- Synthesis of Highly Strained Compounds: It has been utilized in synthesizing anti-Bredt compounds and tricyclic cyclopropenes, highlighting its role in creating structurally complex and strained organic molecules (Lee & Lin, 2014).
Photochemistry
- Photochemical Isomerization and Rearrangements: It undergoes photochemical reactions leading to various rearrangements and isomerization, showing its applications in the field of photochemistry (Goldschmidt & Genizi, 1987).
Safety And Hazards
properties
IUPAC Name |
7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDRSPUGRYMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



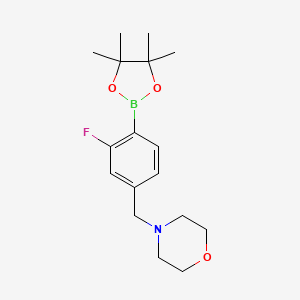
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)
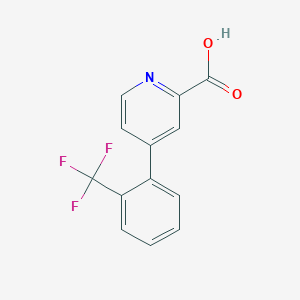
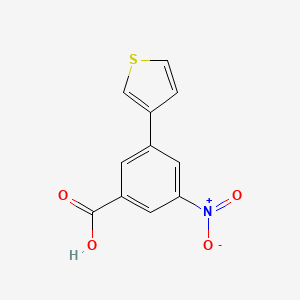
![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)
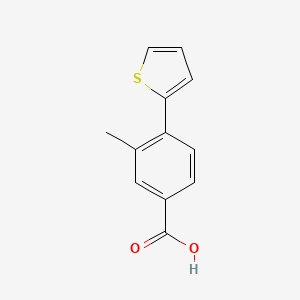
![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)

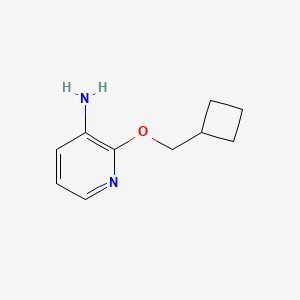
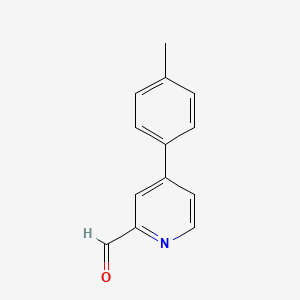
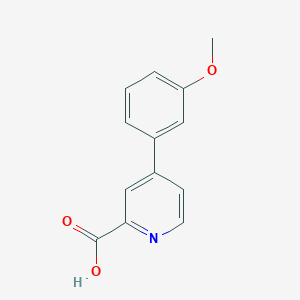
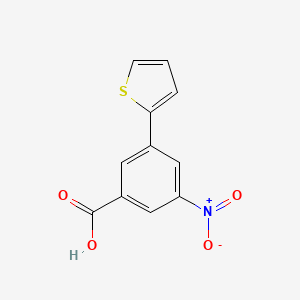
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)